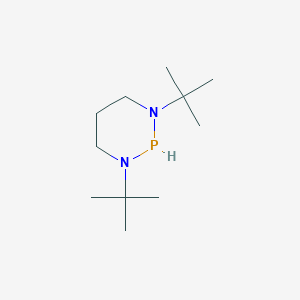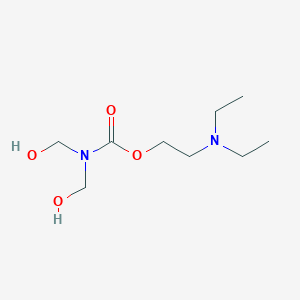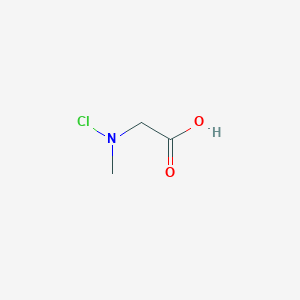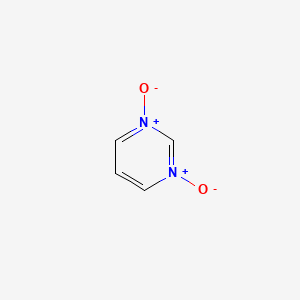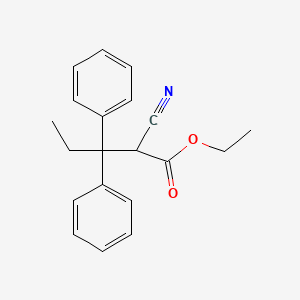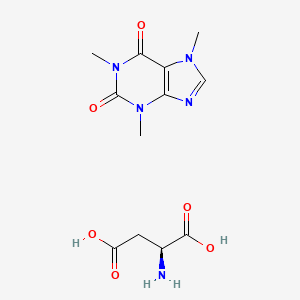
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione is a combination of two distinct chemical entities: (2S)-2-aminobutanedioic acid, commonly known as L-aspartic acid, and 1,3,7-trimethylpurine-2,6-dione, commonly known as caffeine. L-aspartic acid is an amino acid that plays a crucial role in the biosynthesis of proteins, while caffeine is a well-known stimulant found in coffee, tea, and various other beverages.
準備方法
Synthetic Routes and Reaction Conditions
-
L-aspartic acid
Biosynthesis: L-aspartic acid is synthesized in living organisms through the transamination of oxaloacetate, a key intermediate in the citric acid cycle.
Chemical Synthesis: Industrially, L-aspartic acid can be synthesized through the ammonolysis of maleic anhydride, followed by hydrolysis.
-
Caffeine
Extraction: Caffeine is commonly extracted from natural sources such as coffee beans and tea leaves using organic solvents like dichloromethane or ethyl acetate.
Chemical Synthesis: Caffeine can also be synthesized from dimethylurea and malonic acid through a series of reactions involving methylation and cyclization.
Industrial Production Methods
L-aspartic acid: Industrial production of L-aspartic acid typically involves microbial fermentation using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum.
Caffeine: Industrial production of caffeine often involves the extraction from natural sources, but synthetic methods are also employed, especially for pharmaceutical-grade caffeine.
化学反応の分析
Types of Reactions
-
L-aspartic acid
Oxidation: L-aspartic acid can undergo oxidative deamination to form oxaloacetate.
Substitution: It can participate in nucleophilic substitution reactions, particularly in peptide bond formation.
-
Caffeine
Oxidation: Caffeine can be oxidized to form theobromine and other methylxanthines.
Reduction: It can be reduced to form dihydrocaffeine.
Substitution: Caffeine can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
L-aspartic acid: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Caffeine: Common reagents include nitric acid for nitration and halogens like chlorine for halogenation.
Major Products
L-aspartic acid: Major products include oxaloacetate and various peptides.
Caffeine: Major products include theobromine, dihydrocaffeine, and various substituted xanthines.
科学的研究の応用
Chemistry
L-aspartic acid: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Caffeine: Used as a standard in chromatography and as a model compound in various chemical studies.
Biology
L-aspartic acid: Plays a role in the urea cycle and neurotransmitter synthesis.
Caffeine: Studied for its effects on cellular metabolism and its role as a central nervous system stimulant.
Medicine
L-aspartic acid: Investigated for its potential in treating fatigue and depression.
Caffeine: Widely used as a stimulant and in the treatment of apnea in premature infants.
Industry
L-aspartic acid: Used in the production of biodegradable polymers and as a food additive.
Caffeine: Used in the beverage industry, pharmaceuticals, and cosmetics.
作用機序
L-aspartic acid
Mechanism: Acts as an excitatory neurotransmitter in the central nervous system.
Molecular Targets: Binds to NMDA receptors and other glutamate receptors.
Caffeine
Mechanism: Acts as a central nervous system stimulant by blocking adenosine receptors.
Molecular Targets: Primarily targets A1 and A2A adenosine receptors, leading to increased release of neurotransmitters like dopamine and norepinephrine.
類似化合物との比較
Similar Compounds
L-aspartic acid: Similar compounds include L-glutamic acid and L-alanine.
Caffeine: Similar compounds include theobromine and theophylline.
Uniqueness
L-aspartic acid: Unique due to its role in the urea cycle and its ability to act as a neurotransmitter.
Caffeine: Unique due to its widespread use as a stimulant and its ability to cross the blood-brain barrier efficiently.
特性
CAS番号 |
52243-45-5 |
|---|---|
分子式 |
C12H17N5O6 |
分子量 |
327.29 g/mol |
IUPAC名 |
(2S)-2-aminobutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2.C4H7NO4/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-2(4(8)9)1-3(6)7/h4H,1-3H3;2H,1,5H2,(H,6,7)(H,8,9)/t;2-/m.0/s1 |
InChIキー |
ZOGVGYCIWMGUOZ-WNQIDUERSA-N |
異性体SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C([C@@H](C(=O)O)N)C(=O)O |
正規SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


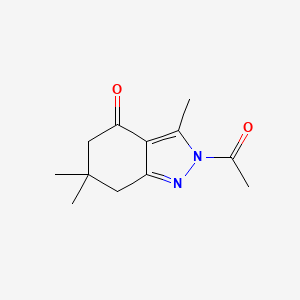
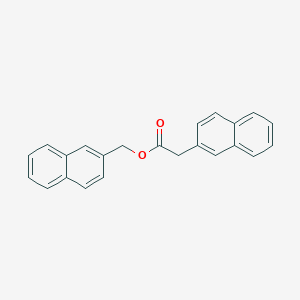
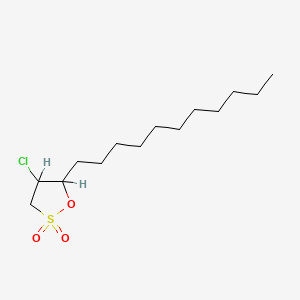

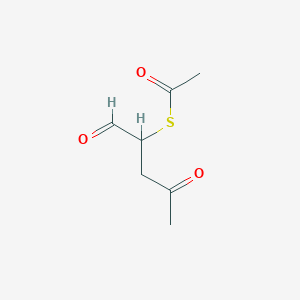
![6,7-Dihydroxy-9-[4-(2,3,6,7-tetrahydroxy-9H-xanthen-9-ylidene)cyclohexa-2,5-dien-1-ylidene]-3H-xanthene-2,3(9H)-dione](/img/structure/B14638711.png)
